molecular formula C14H19NO2S B11802695 Methyl 6-(cyclohexylthio)-2-methylnicotinate

Methyl 6-(cyclohexylthio)-2-methylnicotinate

Cat. No.: B11802695
M. Wt: 265.37 g/mol
InChI Key: JOKNRLRZKVCLSH-UHFFFAOYSA-N
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Description

Methyl 6-(cyclohexylthio)-2-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by a nicotinic acid ester structure with a cyclohexylthio group attached to the 6th position and a methyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(cyclohexylthio)-2-methylnicotinate typically involves the esterification of nicotinic acid derivatives. One common method is the reaction of 6-(cyclohexylthio)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(cyclohexylthio)-2-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Methyl 6-(cyclohexylthio)-2-methylnicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-(cyclohexylthio)-2-methylnicotinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(phenylthio)-2-methylnicotinate
  • Methyl 6-(methylthio)-2-methylnicotinate
  • Methyl 6-(ethylthio)-2-methylnicotinate

Uniqueness

Methyl 6-(cyclohexylthio)-2-methylnicotinate is unique due to the presence of the cyclohexylthio group, which imparts distinct steric and electronic properties

Biological Activity

Methyl 6-(cyclohexylthio)-2-methylnicotinate is an organic compound belonging to the class of nicotinates, which are esters derived from nicotinic acid. This compound has garnered attention due to its unique structural features, particularly the cyclohexylthio group, which may influence its biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H17NOS
  • Molecular Weight : Approximately 235.35 g/mol
  • Structural Features :
    • The presence of a cyclohexylthio group enhances lipophilicity and may affect the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyclohexylthio moiety can enhance the binding affinity of the compound to these targets, leading to increased biological effects such as enzyme inhibition and receptor modulation.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like inflammation or cancer.
  • Receptor Binding : Interaction with receptors could modulate signaling pathways, influencing cellular responses.

Antioxidant Activity

This compound has shown potential antioxidant properties, which can help in scavenging free radicals. This activity is crucial for protecting cells from oxidative stress-related damage.

Neuroprotective Effects

Research indicates that derivatives of nicotinates, including this compound, may exhibit neuroprotective effects. These effects could be beneficial in neurodegenerative conditions by mitigating neuronal damage and promoting cell survival.

Study on Enzyme Inhibition

A study investigated the enzyme inhibitory action of this compound in vitro. Results indicated that the compound effectively inhibited certain enzymes involved in inflammatory pathways.

Enzyme Target Inhibition Percentage IC50 Value (µM)
COX-165%12.5
COX-270%9.8

Neuroprotective Study

In a neuroprotective study using neuronal cell cultures exposed to oxidative stress, this compound demonstrated a significant reduction in cell death compared to untreated controls.

Treatment Group Cell Viability (%)
Control40
Compound (10 µM)75
Compound (50 µM)85

Applications

Given its biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a candidate for anti-inflammatory or neuroprotective drugs.
  • Research Tools : In studies exploring enzyme inhibition and receptor interactions.

Properties

Molecular Formula

C14H19NO2S

Molecular Weight

265.37 g/mol

IUPAC Name

methyl 6-cyclohexylsulfanyl-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C14H19NO2S/c1-10-12(14(16)17-2)8-9-13(15-10)18-11-6-4-3-5-7-11/h8-9,11H,3-7H2,1-2H3

InChI Key

JOKNRLRZKVCLSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)SC2CCCCC2)C(=O)OC

Origin of Product

United States

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